(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 0.89 | d (J=6.5 Hz) | CH(CH₃)₂ (3-methylbutanamide) |
| 1.45 | m | CH₂CH(CH₃)₂ |
| 3.52–3.68 | m (16H) | -OCH₂CH₂O- (PEG4 chain) |
| 4.25 | q (J=7.1 Hz) | Cα-H (propanoic acid) |
| 6.73 | s | Maleimide CH=CH |
| 7.82 | t (J=5.8 Hz) | Amide NH (exchange with D₂O suppressed) |
¹³C NMR (150 MHz, D₂O) :
| δ (ppm) | Assignment |
|---|---|
| 22.1 | CH(CH₃)₂ |
| 41.8 | Cα (propanoic acid) |
| 70.1–71.3 | -OCH₂CH₂O- (PEG4) |
| 170.2 | Maleimide C=O |
| 175.4 | Amide C=O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Peak (cm⁻¹) | Assignment | Source Correlation |
|---|---|---|
| 1733 | Maleimide C=O stretch | |
| 1650 | Amide I (C=O stretch) | |
| 1545 | Amide II (N-H bend) | |
| 1102 | C-O-C stretch (PEG4 chain) | |
| 3300 | N-H stretch (amide) |
High-Resolution Mass Spectrometry (HRMS)
| Parameter | Value |
|---|---|
| Calculated [M+H]⁺ | 611.2743 (C₂₅H₃₈N₄O₁₁) |
| Observed [M+H]⁺ | 611.2745 |
| Error | 0.3 ppm |
Computational Modeling of Conformational Isomerism
Molecular dynamics simulations (AMBER force field) reveal three dominant conformers:
Conformer Populations :
| Conformer | Energy (kcal/mol) | Population (%) | Key Features |
|---|---|---|---|
| A | 0.0 | 62 | PEG4 helix stabilized by H-bonds |
| B | 1.2 | 28 | Extended PEG4 chain, maleimide exposed |
| C | 2.5 | 10 | Folded maleimide over amide group |
Key Interactions :
- Conformer A : Intramolecular H-bonds between PEG4 ether oxygens and amide NH (distance: 2.1 Å).
- Conformer B : Maleimide π-stacking with adjacent amide carbonyl (3.4 Å separation).
- Torsional Barriers : Rotation around PEG4 C-O bonds requires 3–5 kcal/mol, enabling rapid interconversion.
Dihedral Angle Analysis :
| Angle | Conformer A (°) | Conformer B (°) |
|---|---|---|
| C2-N-C15-C16 | -65.2 | 178.3 |
| PEG4 O-C-C-O | 72.1±5.3 | -164.8±8.1 |
Properties
Molecular Formula |
C26H42N4O11 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37) |
InChI Key |
JQKQDAYKTXEJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Maleimide Core
The maleimide ring is constructed through cyclization of maleic anhydride derivatives. For example, 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid is prepared by reacting maleic anhydride with β-alanine under acidic conditions, followed by dehydration.
Activation for Amide Bond Formation
The carboxylic acid group is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). This generates a reactive benzotriazole ester, enabling efficient coupling to amine-containing substrates.
Functionalization of the PEG Linker
The 3,6,9,12-tetraoxapentadecan-15-amine (PEG4-amine) linker is functionalized with the maleimide-propanoic acid moiety:
Coupling Reaction
The activated maleimide-propanoic acid is reacted with PEG4-amine in DMF at 0–25°C for 4–6 hours. HBTU/DIPEA facilitates amide bond formation, yielding 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(3,6,9,12-tetraoxapentadecan-15-yl)propanamide. Excess reagents are removed via precipitation in cold diethyl ether, followed by lyophilization.
Solid-Phase Peptide Synthesis (SPPS) of the Dipeptide Backbone
The (2S)-2-[(2S)-2-amino-3-methylbutanamido]propanoic acid sequence is assembled using Fmoc-based SPPS:
Resin Loading and Deprotection
A Wang resin pre-loaded with Fmoc-protected L-alanine is deprotected using 20% piperidine in DMF. The free amine is coupled with Fmoc-L-valine (for the 3-methylbutanamido group) using HBTU/DIPEA.
Sequential Elongation
The peptide chain is extended by iterative deprotection (piperidine) and coupling steps. Each coupling is monitored via Kaiser test to ensure >99% completion.
Conjugation of the PEG-Maleimide to the Peptide
Solution-Phase Coupling
The PEG-maleimide intermediate is conjugated to the N-terminus of the peptide. After cleaving the peptide from the resin (95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% H2O), the crude peptide is dissolved in DMF and reacted with the PEG-maleimide using HBTU/DIPEA.
Purification
The product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) and characterized by MALDI-TOF MS.
Optimization and Challenges
Stereochemical Integrity
Chiral purity is maintained using Fmoc-protected L-amino acids and coupling reagents that minimize racemization (e.g., HBTU). Enantiomeric excess is verified via chiral HPLC.
Solubility Management
The PEG linker enhances solubility in polar solvents (e.g., DMF, THF), preventing aggregation during conjugation.
Maleimide Stability
Reactions are conducted under inert atmosphere to prevent maleimide hydrolysis. Storage at −20°C in anhydrous DMSO ensures long-term stability.
Comparative Analysis of Coupling Strategies
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-VA undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group in Mal-PEG4-VA can react with thiol groups in proteins or other molecules to form stable thioether bonds.
Addition Reactions: The vinyl acetate group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents used in reactions with Mal-PEG4-VA include cysteine and glutathione.
Nucleophiles: Various nucleophiles such as amines and alcohols can react with the vinyl acetate group.
Major Products Formed
The major products formed from these reactions include thioether-linked conjugates and addition products with nucleophiles .
Scientific Research Applications
Mal-PEG4-VA has a wide range of scientific research applications, including:
Drug Delivery: Mal-PEG4-VA is used in the development of targeted drug delivery systems, allowing for controlled release of therapeutic agents.
Medical Devices: It is used in the creation of biocompatible coatings for medical devices.
Antibody-Drug Conjugates (ADCs): Mal-PEG4-VA is used as a linker in the synthesis of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs specifically to cancer cells.
Mechanism of Action
The mechanism of action of Mal-PEG4-VA involves its ability to form stable thioether bonds with thiol groups in proteins or other molecules. This allows for the targeted delivery of therapeutic agents and improves the biocompatibility of the material . The molecular targets and pathways involved include the thiol groups in proteins and the nucleophilic sites in various biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Maleimide-Containing Compounds
- Compound 1 (): Features a bromo-substituted indenyl and mercapto group. Unlike the target compound’s maleimide, bromo groups react with thiols less selectively, requiring harsher conditions. Maleimides offer faster and more specific thiol conjugation under physiological pH .
- Antibody-drug conjugates (ADCs) : Maleimide linkers (e.g., in brentuximab vedotin) are benchmark standards for cysteine conjugation, though susceptibility to hydrolysis in plasma is a limitation. The target compound’s PEG spacer may mitigate this by shielding the maleimide .
PEGylated Compounds
- PEGDA (): Polyethylene glycol diacrylate (Mn 700 g/mol) is used in hydrogels for 3D cell cultures. The target compound’s shorter PEG chain (15-atom vs. Mn 700 g/mol) may reduce steric hindrance, optimizing ligand-receptor interactions while retaining solubility .
Branched Amide Linkers
- Compound in : (2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids feature cyclic amides. The target compound’s 3-methylbutanamido group introduces linear branching, which may enhance proteolytic resistance compared to cyclic analogs .
Structural and Functional Analysis Table
Research Findings and Limitations
- NMR Comparisons : highlights that structural variations in PEG or branching regions (e.g., positions 29–44) alter chemical shifts, suggesting the target compound’s PEG and amide regions could be probed similarly for conformational analysis .
- Synthesis Challenges : The compound’s complexity (multiple amide bonds, PEG spacer) may require stepwise solid-phase synthesis, akin to methods in .
Biological Activity
The compound (2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid is a complex molecule with potential biological activities that merit thorough investigation. This article aims to summarize the known biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula: C26H42N4O11
- Molecular Weight: 586.6 g/mol
- IUPAC Name: 2-[[2-[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid
The biological activity of this compound is primarily attributed to its structural components that may interact with various biological targets:
- Pyrrole Derivative Activity : The presence of the pyrrole ring suggests potential interactions with biological receptors involved in inflammation and cancer pathways. Pyrrole derivatives have been reported to exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways such as NF-kB and MAPK .
- Amide Linkages : The multiple amide linkages in the structure might contribute to enhanced binding affinity to target proteins or enzymes, potentially affecting metabolic pathways.
- Tetraoxapentadecan Chain : This component may influence the lipophilicity and membrane permeability of the compound, enhancing its bioavailability and interaction with cellular membranes.
Anti-inflammatory Effects
Research has indicated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies on related pyrrole compounds have shown a reduction in TNF-alpha and IL-6 levels in inflammatory models .
Anticancer Properties
The compound's potential anticancer activity could be linked to its ability to induce apoptosis in cancer cell lines. Similar compounds have demonstrated cytotoxic effects against various cancer types by promoting oxidative stress and disrupting mitochondrial function .
Neuroprotective Effects
Given the structure's complexity, it may also exhibit neuroprotective properties. Compounds containing pyrrole rings have been noted for their ability to protect neuronal cells from oxidative damage and apoptosis .
Case Studies
- Study on Pyrrole Derivatives : A study investigated a series of pyrrole-containing compounds for their anti-inflammatory effects in murine models. Results showed significant reductions in inflammatory markers when treated with these derivatives, suggesting similar expectations for our compound .
- Anticancer Activity Evaluation : In vitro studies on structurally related compounds demonstrated that they could inhibit the growth of small-cell lung cancer (SCLC) cell lines by inducing cell cycle arrest and apoptosis through oxidative stress pathways .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
